molecular formula C7H16N2O B1526459 2-Amino-2-ethyl-3-methylbutanamide CAS No. 1179897-71-2

2-Amino-2-ethyl-3-methylbutanamide

Cat. No. B1526459
M. Wt: 144.21 g/mol
InChI Key: VQRGIKOEKZMKNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-ethyl-3-methylbutanamide is a chemical compound with the CAS Number: 1179897-71-2 . It has a molecular weight of 144.22 and its IUPAC name is 2-amino-2-ethyl-3-methylbutanamide . It is a low melting solid .


Molecular Structure Analysis

The InChI Code for 2-Amino-2-ethyl-3-methylbutanamide is 1S/C7H16N2O/c1-4-7(9,5(2)3)6(8)10/h5H,4,9H2,1-3H3,(H2,8,10) . This indicates that the molecule consists of 7 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

2-Amino-2-ethyl-3-methylbutanamide is a low melting solid . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

  • 2-Aminothiazole-Based Compounds

    • Application : The 2-aminothiazole scaffold is one of the characteristic structures in drug development. It has several biological activities, allowing it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent, among other things .
    • Methods of Application : The literature reports many synthetic pathways of these 2-aminothiazoles associated with four different biological activities (anticancer, antioxidant, antimicrobial, and anti-inflammatory activities) .
    • Results : Various 2-aminothiazole-based derivatives as medical drugs have been broadly used to remedy different kinds of diseases with high therapeutic influence .
  • Aroma-active Compounds in Xi Baijiu

    • Application : The aroma-active compounds of three Xi baijiu samples were analyzed. A total of 92 aroma compounds were determined, including 16 sulfur compounds .
    • Methods of Application : The samples were analyzed by gas chromatography–olfactometry (GC–O), GC–flame photometric detection (FPD), and odor activity value (OAV) .
    • Results : Compounds like 2-methyl-3-furanthiol, 3-mercapohexyl acetate, dimethyl trisulfide, 3-mercaptohexanol, β-damascenone, 2-butylfuran, ethyl 3-methylbutanoate, ethyl hexanoate, and ethyl octanoate exhibited much higher OAVs and aroma intensities than other compounds .

Safety And Hazards

The safety information for 2-Amino-2-ethyl-3-methylbutanamide indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

2-amino-2-ethyl-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-4-7(9,5(2)3)6(8)10/h5H,4,9H2,1-3H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRGIKOEKZMKNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)C)(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-ethyl-3-methylbutanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-ethyl-3-methylbutanamide
Reactant of Route 2
2-Amino-2-ethyl-3-methylbutanamide
Reactant of Route 3
2-Amino-2-ethyl-3-methylbutanamide
Reactant of Route 4
Reactant of Route 4
2-Amino-2-ethyl-3-methylbutanamide
Reactant of Route 5
Reactant of Route 5
2-Amino-2-ethyl-3-methylbutanamide
Reactant of Route 6
Reactant of Route 6
2-Amino-2-ethyl-3-methylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.